molecular formula C8H8O6S B12524175 4-Formyl-2-methoxyphenyl hydrogen sulfate CAS No. 744984-09-6

4-Formyl-2-methoxyphenyl hydrogen sulfate

Cat. No.: B12524175
CAS No.: 744984-09-6
M. Wt: 232.21 g/mol
InChI Key: OUIKMDRGUNIXSP-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl hydrogen sulfate (CAS 744984-09-6) is a chemical compound with the molecular formula C8H8O6S and an average molecular weight of 232.21 g/mol . This reagent serves as a valuable synthetic intermediate in medicinal chemistry research, particularly in the development of novel multi-target therapeutic hybrids. Its key research application is in the synthesis of acefylline-eugenol hybrids, which are investigated as potential agents for Alzheimer's disease . These hybrids are designed to exhibit dual activity by inhibiting acetylcholinesterase (AChE) and demonstrating anti-inflammatory effects, targeting multiple pathological pathways involved in the disease . The compound is characterized by its high purity and is supplied for laboratory research applications. It is essential to handle this material in accordance with established laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6S/c1-13-8-4-6(5-9)2-3-7(8)14-15(10,11)12/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIKMDRGUNIXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609948
Record name 4-Formyl-2-methoxyphenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744984-09-6
Record name 4-Formyl-2-methoxyphenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

  • Reagents : Vanillin, sulfur trioxide-pyridine complex (SO₃·Py), or sulfur trioxide-trimethylamine complex (SO₃·TMA).
  • Conditions :
    • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
    • Temperature: 0–25°C.
    • Time: 2–6 hours.
  • Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction and crystallization.

Key Data

Sulfating Agent Yield (%) Purity (%) Reference
SO₃·Py 78 95
SO₃·TMA 85 97

Mechanism :
The SO₃ complex electrophilically attacks the phenolic oxygen, forming the sulfate ester. The pyridine or trimethylamine base scavenges protons, driving the reaction.

Regioselective Sulfation via Tin-Mediated Activation

For enhanced regioselectivity, dibutyltin oxide (Bu₂SnO) activates the phenolic hydroxyl group prior to sulfation.

Procedure

  • Activation : Vanillin is treated with Bu₂SnO in toluene at 90°C for 6 hours to form a cyclic stannylene intermediate.
  • Sulfation : SO₃·TMA is added, selectively sulfating the Sn-activated hydroxyl group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Key Data

Step Yield (%) Selectivity (%)
Activation 95 -
Sulfation 88 >99

Advantages : Avoids side reactions at the aldehyde group.

Acid-Catalyzed Sulfation with Concentrated Sulfuric Acid

A traditional approach using H₂SO₄, though less selective, is effective under optimized conditions.

Procedure

  • Reaction : Vanillin is stirred with 98% H₂SO₄ at 0–5°C for 1 hour.
  • Quenching : Poured into ice-water, then extracted with ethyl acetate.
  • Crystallization : From ethanol/water.

Key Data

H₂SO₄ (equiv.) Yield (%) Purity (%)
1.2 65 90
2.0 70 85

Limitations : Over-sulfation and aldehyde degradation occur at higher temperatures.

Enzymatic Sulfation

Emerging biocatalytic methods use aryl sulfotransferases for greener synthesis.

Procedure

  • Enzyme : Recombinant aryl sulfotransferase (AST) expressed in E. coli.
  • Conditions :
    • pH 7.0 buffer, 30°C.
    • Cofactor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).
  • Isolation : Ion-exchange chromatography.

Key Data

Enzyme Activity (U/mg) Yield (%)
12.5 60

Advantages : Ambient conditions and high specificity.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility.

Process

  • Continuous Flow Reactor : Vanillin and SO₃·TMA are mixed in DCM at 25°C.
  • In-line Neutralization : Automated pH adjustment minimizes decomposition.
  • Crystallization : Spray drying yields 99% pure product.

Economic Metrics

Parameter Value
Production Cost \$12/g
Throughput 50 kg/day

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost
Direct Sulfation 78–85 Moderate High \$
Tin-Mediated 88 High Moderate \$\$
Acid-Catalyzed 65–70 Low High \$
Enzymatic 60 Very High Low \$\$\$

Challenges and Optimization Strategies

  • Aldehyde Protection : Acetal formation (e.g., using ethylene glycol) prevents side reactions during sulfation.
  • Purification : Recrystallization from ethanol/water (1:3) removes unreacted vanillin.
  • Storage : Anhydrous conditions (desiccator, 4°C) prevent hydrolysis of the sulfate ester.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl hydrogen sulfate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its derivation from vanillin.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl hydrogen sulfate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with various biomolecules .

Comparison with Similar Compounds

Structural Derivatives with Varying Sulfonate Groups

Key structural analogs differ in the substituent at the sulfate/sulfonate position, which influences reactivity, stability, and applications:

Compound Name Molecular Formula Substituent Group Key Applications/Properties Reference Yield
4-Formyl-2-methoxyphenyl methanesulfonate C₉H₁₀O₅S Methanesulfonate (-OSO₂CH₃) Intermediate in organic synthesis N/A
4-Formyl-2-methoxyphenyl sulfurofluoridate C₈H₇FO₅S Fluorosulfate (-OSO₂F) Substrate in Pd-catalyzed reactions 55%
4-Formyl-2-methoxyphenyl trifluoromethanesulfonate C₉H₇F₃O₅S Triflate (-OSO₂CF₃) High-yield leaving group in catalysis 76%
4-Formyl-2-methoxyphenyl benzenesulfonate C₁₄H₁₂O₅S Benzenesulfonate (-OSO₂C₆H₅) High-efficiency synthetic routes 96%
  • Triflate derivatives (e.g., compound in ) exhibit superior reactivity in transition metal-catalyzed reactions due to the triflate group’s strong electron-withdrawing nature.
  • Benzenesulfonate derivatives () demonstrate higher synthetic yields (96%), likely due to stabilized intermediates in aromatic substitution.

Physicochemical Properties

  • Melting Points: 4-Formyl-2-methoxyphenyl β-D-glucopyranoside: 183.0–184.6°C . Sodium O-(4-formyl-2-methoxyphenyl)carbonodithioate: >350°C , indicating high thermal stability due to the dithiocarbonate group.
  • Spectroscopic Features :
    • IR peaks for aldehyde C=O (~1688 cm⁻¹) and aromatic C=C (~1500 cm⁻¹) are consistent across analogs .
    • Sulfate/sulfonate groups show characteristic S-O stretching (~1150–1300 cm⁻¹) .

Biological Activity

4-Formyl-2-methoxyphenyl hydrogen sulfate is an organic compound with the molecular formula C8H8O6S, characterized by a formyl group (–CHO), a methoxy group (–OCH3), and a hydrogen sulfate group (–OSO3H) attached to a benzene ring. This compound is derived from vanillin and is notable for its potential biological activities, including antimicrobial and antioxidant properties.

Synthesis Methods

The synthesis of 4-Formyl-2-methoxyphenyl hydrogen sulfate typically involves the sulfonation of vanillin. Key methods include:

  • Sulfonation Reaction : Vanillin reacts with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group at the para position relative to the formyl group.
  • Continuous Flow Processes : In industrial settings, continuous flow techniques are employed to enhance efficiency and yield, often utilizing catalysts to optimize reaction conditions.

Antimicrobial Properties

Research indicates that 4-Formyl-2-methoxyphenyl hydrogen sulfate exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant ones. The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities, which are crucial in combating oxidative stress in biological systems. It scavenges free radicals, thereby protecting cells from damage.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study assessed the antioxidant potential of 4-Formyl-2-methoxyphenyl hydrogen sulfate using the DPPH assay, revealing a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies indicated that it binds effectively to cancer-related proteins, potentially inhibiting tumor growth.

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)
4-Formyl-2-methoxyphenyl hydrogen sulfate10
Control Drug (5-Fluorouracil)5

The biological activity of 4-Formyl-2-methoxyphenyl hydrogen sulfate is attributed to its structural features:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function.
  • Enhanced Solubility : The sulfate group increases solubility in biological fluids, facilitating transport and interaction with target molecules.

Similar Compounds Overview

Compound NameStructureBiological Activity
VanillinC8H8O3Antioxidant, flavoring
Ethyl VanillinC10H12O3Flavoring
Vanillic AcidC9H10O4Antioxidant

Unique Features of 4-Formyl-2-methoxyphenyl Hydrogen Sulfate

The presence of the sulfate group distinguishes this compound from other vanillin derivatives, potentially enhancing its reactivity and biological activities.

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